

## Fanapanel (ZK-200775): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Fanapanel** (ZK-200775), also known as MPQX, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] A quinoxalinedione derivative, **Fanapanel** was developed by Schering AG for its potential neuroprotective effects in cerebral ischemia associated with stroke and trauma.[1] Despite promising preclinical results, its clinical development was halted due to significant adverse effects, including excessive sedation, reduced consciousness, and potential glial cell toxicity.[1] [2][3] This technical guide provides an in-depth overview of **Fanapanel**, consolidating available quantitative data, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams.

## **Core Compound Details**



| Property            | Value                                                                                                           |
|---------------------|-----------------------------------------------------------------------------------------------------------------|
| IUPAC Name          | {[7-(4-Morpholinyl)-2,3-dioxo-6-<br>(trifluoromethyl)-3,4-dihydro-1(2H)-<br>quinoxalinyl]methyl}phosphonic acid |
| Synonyms            | ZK-200775, MPQX                                                                                                 |
| Molecular Formula   | C14H15F3N3O6P                                                                                                   |
| Molar Mass          | 409.258 g·mol <sup>−1</sup>                                                                                     |
| Mechanism of Action | Competitive Antagonist of the AMPA receptor                                                                     |

# Quantitative Pharmacological Data In Vitro Receptor Binding and Potency

The following tables summarize the binding affinity (Ki) and potency (IC50) of **Fanapanel** at various glutamate receptor subtypes.

Table 1: Receptor Binding Affinity of Fanapanel[4]



| Radioligand                 | Receptor Target | Preparation               | Ki (nM) |  |
|-----------------------------|-----------------|---------------------------|---------|--|
| [ <sup>3</sup> H]-AMPA      | AMPA            | Rat Cortical<br>Membranes | 120     |  |
| [³H]-CNQX                   | AMPA            | Rat Cortical<br>Membranes | 32      |  |
| [³H]-Kainate                | Kainate         | Rat Cortical<br>Membranes | 2500    |  |
| [³H]-CPP                    | NMDA            | Rat Cortical<br>Membranes | 2800    |  |
| [³H]-TCP                    | NMDA            | Rat Cortical<br>Membranes | 11000   |  |
| [³H]-<br>Dichlorokynurenate | NMDA            | Rat Cortical<br>Membranes | 2800    |  |
| [ <sup>3</sup> H]-Glycine   | NMDA            | Rat Cortical<br>Membranes | 5150    |  |

Table 2: In Vitro Potency of Fanapanel in Functional Assays[4]

| Assay                            | Agonist     | Preparation         | IC50 / Ki     |
|----------------------------------|-------------|---------------------|---------------|
| Cortical Slice Evoked Potentials | Quisqualate | Rat Cortical Slices | 3.2 nM (Ki)   |
| Cortical Slice Evoked Potentials | Kainate     | Rat Cortical Slices | 100 nM (Ki)   |
| Cortical Slice Evoked Potentials | NMDA        | Rat Cortical Slices | 8.5 μM (Ki)   |
| Spreading Depression             | Quisqualate | Chicken Retina      | 200 nM (IC50) |
| Spreading Depression             | Kainate     | Chicken Retina      | 76 nM (IC50)  |
| Spreading Depression             | NMDA        | Chicken Retina      | 13 μM (IC50)  |
| Spreading Depression             | Glycine     | Chicken Retina      | 18 μM (IC50)  |



#### In Vivo Pharmacological Activity

The following table presents the in vivo efficacy of **Fanapanel** in various rodent models.

Table 3: In Vivo Activity of **Fanapanel** in Rodent Models[4]

| Test                        | Species | Endpoint              | Route of<br>Administration | THRD50 /<br>ED50 (mg/kg)           |
|-----------------------------|---------|-----------------------|----------------------------|------------------------------------|
| AMPA-induced<br>Seizures    | Mouse   | Anticonvulsant        | i.v.                       | 2.9                                |
| Kainate-induced<br>Seizures | Mouse   | Anticonvulsant        | i.v.                       | 1.6                                |
| NMDA-induced<br>Seizures    | Mouse   | Anticonvulsant        | i.v.                       | 24.1                               |
| Four-Plate Test             | Mouse   | Anxiolytic            | i.p.                       | 0.3 - 3<br>(significant<br>effect) |
| Rotating Rod                | Mouse   | Motor<br>Coordination | i.v.                       | 14.6                               |

# Experimental Protocols In Vitro Assays

- Tissue Preparation: Cerebral cortices from male Wistar rats are homogenized in ice-cold 0.32 M sucrose. The homogenate is centrifuged, and the resulting pellet is resuspended and incubated to allow for the dissociation of endogenous ligands. Following further centrifugation, the final membrane preparation is stored at -80°C.
- [³H]-AMPA Binding Assay: Membranes are incubated with [³H]-AMPA in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) in the presence or absence of competing ligands, including **Fanapanel**. The reaction is incubated at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes).

#### Foundational & Exploratory





- Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer. The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a standard unlabeled ligand (e.g., L-glutamate). Specific binding is calculated by subtracting non-specific from total binding. Ki values are calculated from IC50 values using the Cheng-Prusoff equation.[5]
- Slice Preparation: Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) with high sucrose content to improve neuronal viability.[6][7] Coronal or sagittal slices of the cortex (typically 300-400 µm thick) are prepared using a vibratome.[6][8][9][10] Slices are then transferred to a holding chamber with oxygenated aCSF and allowed to recover for at least one hour before recording.[6][7]
- Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp or extracellular field potential recordings are obtained from neurons in the cortical layers.
- Drug Application: Agonists (quisqualate, kainate, NMDA) are applied to evoke postsynaptic currents or field potentials. Fanapanel is then co-applied at various concentrations to determine its inhibitory effect on the agonist-evoked responses.
- Data Analysis: The concentration-response curves for Fanapanel's inhibition of the agonistinduced responses are generated, and Ki or IC50 values are calculated.
- Preparation: Eyecups are prepared from newly hatched chicks and the retina is isolated and mounted in a perfusion chamber.[11][12][13][14] The retina is continuously superfused with a standard Ringer solution.[11]
- Induction of Spreading Depression: Spreading depression (SD) is induced by a brief, localized application of a high concentration of KCl or an excitatory amino acid agonist (e.g., quisqualate, kainate, NMDA).[11][12]
- Detection: The propagation of the SD wave is monitored by measuring changes in light transmittance through the retinal tissue.



- Drug Application: Fanapanel is added to the perfusion solution at various concentrations
  prior to the induction of SD to assess its ability to block or reduce the frequency and
  propagation of SD waves.
- Data Analysis: The concentration of Fanapanel that produces a 50% reduction in the amplitude or frequency of SD events (IC50) is determined.

#### In Vivo Assays

- Animal Model: Male NMRI mice are typically used.[4]
- Procedure: A cannula is implanted into the lateral cerebral ventricle for intracerebroventricular (i.c.v.) infusions. Seizures are induced by the continuous i.c.v. infusion of an excitatory amino acid agonist (AMPA, kainate, or NMDA) until the onset of clonic or tonic seizures.[15][16][17][18][19]
- Drug Administration: **Fanapanel** is administered intravenously (i.v.) at various doses prior to the infusion of the convulsant.
- Data Analysis: The threshold dose of the convulsant required to induce seizures is determined in the presence and absence of Fanapanel. The THRD50, the dose of Fanapanel that produces a 50% increase in the seizure threshold, is calculated.
- Apparatus: A square chamber with a floor divided into four metal plates.[20][21][22][23][24]
- Procedure: Mice are placed in the center of the chamber. When a mouse crosses from one plate to another, a mild, brief electric shock is delivered to its paws. The number of punished crossings is recorded over a set period (e.g., 60 seconds).[21]
- Drug Administration: Fanapanel is administered intraperitoneally (i.p.) at various doses prior to the test.
- Data Analysis: An increase in the number of punished crossings is indicative of an anxiolyticlike effect. The dose range that produces a statistically significant increase in punished crossings is determined.



- Apparatus: A rotating rod that can be set to a constant or accelerating speed.[25][26][27][28]
   [29]
- Procedure: Mice are placed on the rotating rod, and the latency to fall off is recorded.[25][26] [27][28][29] Animals are typically trained on the apparatus before the test day.
- Drug Administration: **Fanapanel** is administered i.v. at various doses prior to the test.
- Data Analysis: A decrease in the latency to fall from the rod indicates impaired motor coordination. The ED50, the dose of **Fanapanel** that causes 50% of the mice to fall within a specified time, is calculated.

# Signaling Pathways and Experimental Workflows Mechanism of Action: Competitive Antagonism of the AMPA Receptor

**Fanapanel** exerts its effects by competitively binding to the glutamate binding site on the AMPA receptor, thereby preventing the binding of the endogenous agonist, glutamate. This blockade of the AMPA receptor inhibits the influx of sodium ions and, in the case of calcium-permeable AMPA receptors, calcium ions into the postsynaptic neuron. The reduction in cation influx leads to a decrease in neuronal depolarization and subsequent downstream signaling cascades.



Click to download full resolution via product page

Caption: Competitive antagonism of the AMPA receptor by **Fanapanel**.



#### **Downstream Signaling of AMPA Receptor Activation**

Activation of AMPA receptors leads to a cascade of intracellular events, primarily initiated by the influx of cations. The subsequent membrane depolarization can activate voltage-gated calcium channels (VGCCs) and remove the magnesium block from NMDA receptors, leading to further calcium influx. Increased intracellular calcium activates various downstream effectors, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Calcium/calmodulin-dependent protein kinase II (CaMKII). These kinases phosphorylate a variety of substrates, leading to changes in gene expression, protein synthesis, and synaptic plasticity.





Click to download full resolution via product page

Caption: Simplified downstream signaling cascade of AMPA receptor activation.



# Experimental Workflow for In Vivo Neuroprotection Studies

The neuroprotective efficacy of **Fanapanel** was primarily assessed in rodent models of stroke, such as the middle cerebral artery occlusion (MCAO) model.



Click to download full resolution via product page

Caption: General experimental workflow for assessing neuroprotection in a stroke model.



### **Clinical Development and Discontinuation**

Fanapanel entered Phase II clinical trials for the treatment of acute ischemic stroke.[2][3][30] However, the trials were prematurely terminated due to safety concerns.[2][30] Patients treated with Fanapanel experienced significant adverse effects, including excessive sedation, stupor, coma, and a transient worsening of neurological scores.[2][30] Furthermore, an increase in serum levels of S-100B, a marker of glial cell damage, was observed, suggesting potential glial toxicity.[2][3] Visual disturbances, such as blurred vision and impaired color perception, were also reported, likely due to the blockade of AMPA receptors in the retina.[31] These intolerable side effects precluded the further development of Fanapanel as a neuroprotective agent for stroke.[30]

#### **Conclusion**

**Fanapanel** (ZK-200775) is a well-characterized competitive AMPA receptor antagonist with potent in vitro and in vivo activity. Preclinical studies demonstrated its potential as a neuroprotective agent in models of cerebral ischemia. However, its clinical development was halted due to severe and intolerable side effects in stroke patients. The data and experimental protocols summarized in this guide provide a comprehensive resource for researchers in the fields of neuroscience and drug development, highlighting both the therapeutic potential and the challenges associated with targeting the AMPA receptor for neuroprotection.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ZK200775: a phosphonate quinoxalinedione AMPA antagonist for neuroprotection in stroke and trauma PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. AMPA antagonist ZK200775 in patients with acute ischemic stroke: possible glial cell toxicity detected by monitoring of S-100B serum levels - PubMed [pubmed.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 4. ZK200775: A phosphonate quinoxalinedione AMPA antagonist for neuroprotection in stroke and trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of DL-[3H]-alpha-amino-3-hydroxy-5-methyl-isoxazole-4-propionic acid (AMPA) to rat cortex membranes reveals two sites or affinity states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Procedure Slice Electrophysiology 1.0 documentation [campagnola.github.io]
- 8. Preparation of cortical brain slices for electrophysiological recording PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of Cortical Brain Slices for Electrophysiological Recording | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Direct, live imaging of cortical spreading depression and anoxic depolarisation using a fluorescent, voltage-sensitive dye PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutamate and spreading depression in chick retina PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spreading depression in isolated chick retina PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two mechanisms for spreading depression in the chicken retina PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. AMPA Receptor Dysregulation and Therapeutic Interventions in a Mouse Model of CDKL5 Deficiency Disorder PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies [mdpi.com]
- 17. Perampanel, a potent AMPA receptor antagonist, protects against tetramethylenedisulfotetramine-induced seizures and lethality in mice: comparison with diazepam PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effect of YM928, a novel AMPA receptor antagonist, on seizures in EL mice and kainate-induced seizures in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jddtonline.info [jddtonline.info]
- 21. Four plate test (Aron test) [panlab.com]
- 22. researchgate.net [researchgate.net]



- 23. Animal models for screening anxiolytic-like drugs: a perspective PMC [pmc.ncbi.nlm.nih.gov]
- 24. The four-plates test: anxiolytic or analgesic paradigm? PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Rotarod-Test for Mice [protocols.io]
- 26. Rotarod Protocol IMPReSS [web.mousephenotype.org]
- 27. Measuring Motor Coordination in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 28. scispace.com [scispace.com]
- 29. Rotarod Test to assess motor coordination in a mouse parkinsonian model [protocols.io]
- 30. The AMPA antagonist ZK 200775 in patients with acute ischaemic stroke: a double-blind, multicentre, placebo-controlled safety and tolerability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Effects of the AMPA Antagonist ZK 200775 on Visual Function: A Randomized Controlled Trial PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fanapanel (ZK-200775): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684397#what-is-fanapanel-zk-200775]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com